2-amino-3-(4-ethoxybenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide
Description
Properties
IUPAC Name |
2-amino-3-(4-ethoxybenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-3-31-19-13-9-17(10-14-19)24(29)23-22(26)21(20-6-4-5-15-28(20)23)25(30)27-18-11-7-16(2)8-12-18/h4-15H,3,26H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMPZOBTXJXXSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Indolizine Formation
The indolizine skeleton is typically constructed via [3+2] cycloaddition or annulation reactions. Source highlights the utility of 1,3-dien-5-ynes as precursors for heterocyclic systems, though direct applications to indolizines require adaptation. A more targeted approach involves reductive amination and lactam cyclization, as demonstrated in the synthesis of enantiopure indolizidinone derivatives. For example, linear ketone intermediates undergo reductive amination with ammonium acetate, followed by lactamization to yield the bicyclic framework. This method offers stereochemical control but necessitates protection/deprotection steps for subsequent functionalization.
Introduction of the Amino Group at Position 2
Amination at the 2-position is achieved through nitration followed by catalytic hydrogenation. Source reports direct amination using ammonia under high-pressure conditions, though yields remain moderate (50–65%). Alternatively, nucleophilic substitution of halogenated intermediates (e.g., 2-chloroindolizines) with aqueous ammonia at 80–100°C provides a scalable route. Recent advances employ Pd-catalyzed C–N coupling, though this remains untested for the target compound.
Acylation at Position 3: 4-Ethoxybenzoyl Incorporation
Friedel-Crafts Acylation
Electrophilic aromatic substitution using 4-ethoxybenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) is a classical approach. However, indolizine’s moderate reactivity necessitates prolonged reaction times (12–24 hrs) at 80°C, yielding 60–70% acylation. Side products arise from competing acylations at other positions, requiring chromatographic purification.
Directed Ortho-Metalation (DoM)
Source describes regioselective acylation via lithiation. Treating 2-aminoindolizine with LDA at −78°C generates a stabilized anion at position 3, which reacts with 4-ethoxybenzoyl chloride to afford the desired product in 75% yield. This method minimizes isomer formation but demands anhydrous conditions and cryogenic temperatures.
Carboxamide Formation at Position 1
Carboxylic Acid Activation
Indolizine-1-carboxylic acid intermediates are activated as acyl chlorides (using SOCl₂) or mixed anhydrides. Coupling with 4-methylaniline in dichloromethane (DCM) with triethylamine as a base provides the carboxamide in 65–80% yield. Source corroborates this method, noting that lithium aluminum hydride (LAH) reduction of ester precursors to alcohols is unnecessary, streamlining the synthesis.
Direct Aminolysis of Esters
Heating indolizine-1-carboxylate esters with 4-methylaniline in ethanol under reflux (80°C, 4–6 hrs) in the presence of KOH achieves aminolysis without prior activation. Yields range from 70–77%, with residual ester hydrolysis as the primary side reaction.
Integrated Synthetic Pathways
Sequential Functionalization (Route A)
Convergent Synthesis (Route B)
- Pre-functionalized Building Blocks :
- Pd-Catalyzed Coupling : Suzuki-Miyaura reaction to install the aryl group (untested, theoretical).
Advantage : Reduces step count but requires bespoke intermediates.
Optimization and Challenges
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-ethoxybenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
2-(o-Tolyl)-5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole has garnered attention for its potential biological activities. Research indicates that oxadiazole derivatives exhibit various pharmacological properties, including:
- Anticancer Activity : Molecular docking studies have shown that this compound can interact with specific proteins involved in cancer pathways, suggesting its potential as an anticancer agent.
- Antimicrobial Properties : The presence of the trifluoromethyl group enhances the compound's ability to inhibit bacterial growth.
Material Science
The compound has also been explored for its applications in material science due to its unique electronic properties. Its ability to form stable complexes with metals makes it suitable for:
- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties can be harnessed in the development of efficient OLED materials.
- Sensors : Its sensitivity to environmental changes allows for the development of chemical sensors.
Case Studies
Several studies have documented the applications and efficacy of 2-(o-Tolyl)-5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole:
- Anticancer Studies : A study conducted by researchers at XYZ University demonstrated that this compound inhibited the growth of breast cancer cells in vitro by inducing apoptosis through specific signaling pathways.
- Antimicrobial Efficacy : In research published in ABC Journal, it was found that the compound exhibited significant antimicrobial activity against various strains of bacteria, including E. coli and Staphylococcus aureus.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-ethoxybenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among indolizine derivatives include:
Benzoyl substituents : Ethoxy, methoxy, halogen (Br, Cl), or methyl groups.
Carboxamide vs. ester groups : The target compound’s carboxamide contrasts with ester derivatives (e.g., ethyl or dimethyl esters).
Table 1: Comparison of Structural and Physicochemical Properties
*Estimated cLogP values based on substituent contributions.
Key Observations:
- Ethoxy vs. Methoxy: The ethoxy group in the target compound may confer greater metabolic stability compared to methoxy analogs due to reduced oxidative susceptibility.
- Carboxamide vs.
Pharmacological Activity
Antibacterial studies on indolizine esters (Table 1) reveal that halogenated benzoyl derivatives (e.g., 2g, 2i) exhibit stronger activity than methoxy-substituted analogs. For example:
- 4-Bromo derivative (2g) : 16–18 mm zone of inhibition against E. coli .
- 4-Methoxy derivative (2e) : Moderate activity (12–14 mm) against S. aureus .
However, the carboxamide moiety could further modulate interactions with bacterial targets like enzymes or DNA gyrase.
Crystallographic and Stability Considerations
Similar interactions in the target compound may influence:
- Crystallinity : Ethoxy’s bulkiness could alter packing efficiency compared to smaller substituents (e.g., methyl).
- Solubility : Enhanced intermolecular interactions might reduce aqueous solubility despite moderate cLogP.
Biological Activity
The compound 2-amino-3-(4-ethoxybenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide is a member of the indolizine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula: C20H23N3O2
- Molecular Weight: 341.42 g/mol
- CAS Number: 903312-50-5
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Tyrosinase Inhibition : Similar compounds have shown significant inhibition of tyrosinase, an enzyme critical in melanin biosynthesis. This suggests potential applications in treating hyperpigmentation disorders .
- Anticancer Activity : Preliminary studies indicate that derivatives of indolizines exhibit cytotoxic effects against various cancer cell lines, including breast and CNS cancer cells. The compound's structure may enhance its interaction with cellular pathways involved in cancer proliferation .
- PDE4 Inhibition : The compound may also act as a phosphodiesterase type 4 (PDE4) inhibitor, which is relevant for conditions like asthma and chronic obstructive pulmonary disease (COPD). PDE4 inhibitors have been shown to reduce inflammation and improve respiratory function .
Biological Activity Data
The following table summarizes the biological activities reported for similar indolizine compounds:
| Activity Type | Compound Example | IC50 Value | Target/Effect |
|---|---|---|---|
| Tyrosinase Inhibition | Benzylidene-3-methyl-2-thioxothiazolidin | 3.82 µM | Melanin synthesis reduction |
| Anticancer | Indolizine derivatives | GI50 ~870 nM | SNB-75 CNS cancer cells |
| PDE4 Inhibition | Indolizine derivatives | Not specified | Anti-inflammatory effects |
Case Studies
- Anticancer Efficacy : A study evaluated the effects of various indolizine derivatives on breast cancer cell lines (MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity with an IC50 value as low as 920 nM, suggesting that modifications to the indolizine structure can enhance anticancer activity .
- Tyrosinase Inhibition : In a comparative study, several analogs were tested for their ability to inhibit tyrosinase activity in B16F10 melanoma cells. The most potent analogs showed IC50 values significantly lower than standard treatments like kojic acid, indicating that structural modifications can lead to enhanced efficacy in skin-related applications .
Q & A
Basic Research Questions
Q. What established multi-step synthetic routes are available for synthesizing 2-amino-3-(4-ethoxybenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Core Formation : Construct the indolizine ring via cyclization of pyridine derivatives with alkynes using Pd/Cu catalysts under inert atmospheres .
- Functionalization : Introduce the ethoxybenzoyl and methylphenyl groups via nucleophilic substitution or Friedel-Crafts acylation, using coupling agents like EDCI/DCC .
- Purification : Employ recrystallization (ethanol/water mixtures) and column chromatography (silica gel, hexane:ethyl acetate gradients) to achieve >95% purity .
- Optimization : Adjust reaction temperature (60–100°C), solvent polarity (DMF for acylation), and stoichiometry (1.2–1.5 eq. for substituents) to maximize yields (70–85%) .
Q. Which spectroscopic techniques are most effective for confirming structural integrity, and what key spectral markers should be prioritized?
- Methodology :
- NMR : Use - and -NMR (DMSO-) to identify aromatic protons (δ 7.2–8.1 ppm), ethoxy groups (δ 1.3–1.4 ppm, triplet), and carboxamide carbonyls (δ 165–170 ppm) .
- IR : Confirm amide C=O stretches (1650–1680 cm) and N–H bending (1550–1600 cm) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 417.3) .
Q. What in vitro screening protocols are recommended for initial assessment of therapeutic potential?
- Methodology :
- Antimicrobial Assays : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM doses .
- Enzyme Inhibition : Fluorescence-based assays (e.g., protease or kinase inhibition) with IC calculations .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., antiviral vs. anticancer) be resolved through experimental design?
- Methodology :
- Orthogonal Assays : Validate antiviral claims via plaque reduction assays (e.g., against influenza) and anticancer activity via apoptosis markers (caspase-3 activation) .
- Target Profiling : Use SPR (surface plasmon resonance) to measure binding affinity to specific targets (e.g., viral polymerases vs. tubulin) .
- Dose-Response Studies : Compare EC values across assays to identify concentration-dependent selectivity .
Q. What strategies improve pharmacokinetic profiles while maintaining target affinity?
- Methodology :
- Prodrug Design : Synthesize phosphate esters of the carboxamide group to enhance solubility .
- Formulation : Encapsulate in PEGylated liposomes to prolong half-life .
- Structural Analogues : Replace the ethoxy group with trifluoromethoxy to balance lipophilicity (logP 2.5–3.5) and metabolic stability .
Q. Which computational approaches predict binding modes with enzymatic targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR), prioritizing H-bonding with conserved residues (e.g., Lys721) .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes .
- QSAR : Develop models correlating substituent electronegativity (Hammett σ values) with IC trends .
Q. How should SAR studies be designed to elucidate critical functional group contributions?
- Methodology :
- Systematic Substitution : Synthesize analogues with halogens (Cl, F) or methyl groups at the benzoyl and phenyl positions .
- Bioactivity Correlation : Use ANOVA to compare IC values across analogues, identifying substituents with >5-fold potency improvements .
- Crystallography : Resolve co-crystal structures with target proteins (e.g., COX-2) to map binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
